4-Isoxazolecarboxamide, N-(4-benzoylphenyl)-5-methyl-
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Overview
Description
N-(4-Benzoylphenyl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and properties This compound features a benzoylphenyl group attached to an isoxazole ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzoylphenyl)-5-methylisoxazole-4-carboxamide typically involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting intermediate is then subjected to further reactions to introduce the isoxazole ring and the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Benzoylphenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-(4-Benzoylphenyl)-5-methylisoxazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a photoreactive probe in biochemical studies.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as photoreactive polymers.
Mechanism of Action
The mechanism of action of N-(4-Benzoylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The benzoyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to photoreactive cross-linking. This property is exploited in various biochemical assays to study protein-protein or protein-DNA interactions .
Comparison with Similar Compounds
Similar Compounds
N-(4-Benzoylphenyl) pyrrole-2-carboxamide: Known for its lipid-lowering properties.
Poly-N-(4-benzoylphenyl)methacrylamide: Used in the preparation of photoreactive nanoparticles.
Uniqueness
N-(4-Benzoylphenyl)-5-methylisoxazole-4-carboxamide is unique due to its isoxazole ring, which imparts distinct chemical reactivity compared to other benzoylphenyl derivatives. This uniqueness makes it valuable in specific applications, such as photoreactive probes and advanced material development.
Properties
CAS No. |
73076-34-3 |
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Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c1-12-16(11-19-23-12)18(22)20-15-9-7-14(8-10-15)17(21)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,22) |
InChI Key |
VRRKESFVUKKBDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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